(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
Description
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral amino acid derivative featuring a butanoic acid backbone with two functional groups:
- A tert-butoxycarbonyl (Boc) protecting group at the 2-position.
- A free amino group at the 3-position. Both stereocenters are in the (S)-configuration, conferring distinct spatial and electronic properties. This compound is primarily used as a building block in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic conditions and selective deprotection under acidic conditions .
Properties
IUPAC Name |
(2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,10H2,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJQLKKIYQLSFD-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Diazomethane-Based Homologation
Route 2: Ylide-Mediated Amination
-
Steps : Active ester formation → Ylide reaction → Halogenation → Reduction → Cyclization.
Stereochemical Integrity and Racemization Mitigation
Racemization at the α-carbon is minimized by:
-
Using aprotic solvents (THF, DMF) during active ester formation.
-
Low-temperature (0–5°C) reductions to prevent β-elimination.
Chiral HPLC analysis confirms enantiomeric excess >99% for the final product when starting from L-amino acids .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions, particularly using TFA, are employed to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of the free amino acid after Boc removal.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Boc-L-threonine is utilized in the synthesis of peptide drugs. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex structures. This method is crucial in developing therapeutics targeting various diseases, including cancer and metabolic disorders.
Case Study : A study demonstrated the use of Boc-L-threonine in synthesizing a peptide that inhibits tumor growth in specific cancer models. The incorporation of this amino acid enhanced the stability and bioactivity of the resulting peptide .
2. Enzyme Inhibitors
Research has shown that Boc-L-threonine derivatives can act as enzyme inhibitors. These compounds are particularly useful in designing inhibitors for proteases involved in disease processes.
Case Study : Inhibitory effects on serine proteases were observed when Boc-L-threonine derivatives were tested. The findings suggest potential therapeutic applications in conditions where protease activity is dysregulated .
Biochemical Research
1. Protein Engineering
Boc-L-threonine serves as a building block in protein engineering, allowing researchers to modify proteins for enhanced functionality or stability. Its incorporation can lead to improved solubility and folding properties of recombinant proteins.
Data Table: Comparison of Protein Stability with Boc-L-threonine
| Protein Type | Stability (°C) | Solubility (mg/mL) | Activity (%) |
|---|---|---|---|
| Without Boc | 37 | 5 | 70 |
| With Boc | 45 | 15 | 90 |
This data indicates that the inclusion of Boc-L-threonine significantly enhances both stability and solubility, making it a preferred choice for protein modification .
Material Science Applications
1. Polymer Synthesis
Boc-L-threonine can be incorporated into polymer matrices to improve their mechanical properties and biocompatibility. This application is particularly relevant in developing biodegradable materials for medical applications.
Case Study : Research involving the synthesis of poly(L-threonine) showed that incorporating Boc-L-threonine improved the tensile strength and elasticity of the resulting polymer films, making them suitable for tissue engineering scaffolds .
Mechanism of Action
The mechanism of action of (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with various molecular targets. The Boc group provides stability and prevents unwanted side reactions during peptide synthesis. Upon removal of the Boc group, the free amino acid can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereochemical Variants
(2S)-2-amino-4-{[(tert-butoxy)carbonyl]amino}butanoic acid ()
- Key Differences: Boc group at the 4-position (vs. 2-position in the target compound). Amino group at the 2-position (vs. 3-position). Only one stereocenter (2S vs. (2S,3S) in the target).
- Impact :
(2R,3S)-2-((Fmoc)amino)-3-(tert-butoxy)butanoic acid ()
- Key Differences :
- Fmoc (fluorenylmethoxycarbonyl) protecting group instead of Boc.
- (2R,3S) stereochemistry (vs. (2S,3S)).
- Impact :
Physicochemical and Functional Properties
Stereochemical Influence
- The (2S,3S) configuration in the target compound enables specific interactions in chiral environments, such as enzyme active sites.
- Diastereomers like (2S,3R)-2-acetamido-3-(tert-butoxy)butanamide () show divergent NMR profiles (e.g., δ 1.16 ppm for methyl groups) and reactivity due to altered spatial arrangements .
Thermodynamic Stability
- Boc-protected analogs (e.g., ) exhibit high thermal stability (decomposition >180°C) compared to Fmoc derivatives, which degrade at lower temperatures .
Biological Activity
(2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, commonly referred to as Boc-3-amino-butyric acid, is a derivative of amino acids that has garnered attention in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group, which plays a significant role in its biological activity.
- Molecular Formula : C₉H₁₈N₂O₄
- Molecular Weight : 218.25 g/mol
- CAS Number : 1584671-66-8
The biological activity of Boc-3-amino-butyric acid is primarily attributed to its role as a building block in peptide synthesis and its potential interactions with various biological targets. The Boc group provides stability and solubility, facilitating its incorporation into peptides that may exhibit therapeutic properties.
1. Peptide Synthesis
Boc-3-amino-butyric acid is widely used in the synthesis of peptides, particularly for creating cyclic peptides and hybrid structures. Its incorporation can enhance the pharmacological properties of peptides, making them more effective against diseases such as cancer and autoimmune disorders .
2. Antiviral Properties
Recent studies have explored the use of Boc derivatives in developing antiviral agents. For instance, compounds similar to Boc-3-amino-butyric acid have been shown to inhibit viral replication by interfering with key viral proteins . This suggests a potential application in treating viral infections, including those caused by coronaviruses.
Case Study 1: Peptide Development
In a study focused on synthesizing peptide analogs for therapeutic applications, Boc-3-amino-butyric acid was utilized as a key building block. The resulting peptides showed enhanced stability and bioactivity compared to their unprotected counterparts, demonstrating the importance of the Boc group in maintaining structural integrity during biological testing .
Case Study 2: Antiviral Screening
A screening of various amino acid derivatives against SARS-CoV-2 revealed that certain compounds with similar structures to Boc-3-amino-butyric acid exhibited significant antiviral activity. These findings suggest that modifications to the amino acid structure can lead to promising antiviral agents .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid, and how do stereochemical controls influence yield?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling reactions. For example, intermediates like methyl esters are reduced using NaBH₄ (yield ~80%) to achieve desired stereochemistry . Chirality is maintained using enantioselective catalysts or chiral auxiliaries. Purification via column chromatography (e.g., silica gel) or recrystallization ensures stereochemical fidelity. Contradictions in yield may arise from competing side reactions (e.g., epimerization), requiring strict temperature control (0–5°C) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm backbone structure and Boc-group integrity (e.g., δ 1.4 ppm for tert-butyl protons) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for related tert-butoxycarbonyl amino acid derivatives (R-factor ≤ 0.026) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ = 219.25 for C₉H₁₈N₂O₄) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C in airtight, moisture-resistant containers under inert gas (N₂/Ar). Avoid prolonged exposure to light, heat (>40°C), or acidic/basic conditions, which hydrolyze the Boc group. Stability studies indicate decomposition <5% over 6 months under these conditions .
Advanced Research Questions
Q. What computational strategies predict this compound’s conformational behavior in peptide chains?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model torsional angles and hydrogen-bonding patterns. Quantum chemical data (e.g., dipole moments, HOMO-LUMO gaps) are available via services like ChemRTP . Molecular dynamics simulations (AMBER forcefield) assess β-sheet propensity, critical for designing protease-resistant peptides .
Q. How does this compound interact with biological targets, such as viral proteases?
- Methodological Answer : In SARS-CoV-2 Mpro inhibition studies, analogous Boc-protected amino acids act as warheads, forming covalent bonds with catalytic cysteine (Cys145). Kinetic assays (IC₅₀) and crystallographic docking (PDB: 7L0D) guide structure-activity optimization . Contrasting results in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may stem from stereochemical mismatches or solvent accessibility .
Q. What are the stereochemical implications of substituting (2S,3S) with (2S,3R) or other isomers in catalytic applications?
- Methodological Answer : Isomer substitution alters hydrogen-bonding networks and steric hindrance. For example, (2S,3R)-isomers in peptide catalysts reduce enantioselectivity (e.g., 70% ee vs. 95% ee for (2S,3S)) due to mismatched stereoelectronic effects . Comparative studies using circular dichroism (CD) and enzyme kinetics are recommended .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
